molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No. B1369907
Key on ui cas rn: 55204-14-3
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of sodium methoxide (0.260 g, 4.82 mmol) in methanol (200 mL) was added nitromethane (4.03 g, 11.58 mmol) under nitrogen atmosphere and the reaction mixture was stirred and reflux for 30 minutes. Methyl 4-(bromomethyl)-2-methoxybenzoate (10.00 g, 9.65 mmol) in methanol was added and the reaction mixture was refluxed for 7-8 h. The reaction mass was concentrated and diluted with CHCl3. The diluted reaction mass was washed with 2N NaOH solution. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 6.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.83 (m, 6H), 7.36 (d, J=6.6 Hz, 2H), 7.79 (d, J=7.8 Hz, 1H), 10.04 (s, 1H).
Name
sodium methoxide
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-:2].[Na+].[N+](C)([O-])=O.Br[CH2:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([O:20][CH3:21])[CH:11]=1>CO>[CH:9]([C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([O:20][CH3:21])[CH:11]=1)=[O:2] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.26 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.03 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 7-8 h
Duration
7.5 (± 0.5) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mass was concentrated
ADDITION
Type
ADDITION
Details
diluted with CHCl3
CUSTOM
Type
CUSTOM
Details
The diluted reaction mass
WASH
Type
WASH
Details
was washed with 2N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 641%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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